(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol

Carbocyclic nucleoside synthesis Enantiomeric purity Stereochemical assignment

(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol (CAS 185622-63-3) is a chiral, enantiomerically defined cyclopentenol building block featuring a fused 2,2-dimethyl-1,3-dioxolane protecting group. This compound belongs to the class of isopropylidene-protected cyclopentenol intermediates that serve as cornerstones for the synthesis of carbocyclic nucleoside antiviral agents.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 185622-63-3
Cat. No. B3324431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
CAS185622-63-3
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1(OC2C=CC(C2O1)O)C
InChIInChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m0/s1
InChIKeyFXOFSGSXPYHEMV-XVMARJQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol (CAS 185622-63-3): Procurement Specifications and Scientific Profile


(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol (CAS 185622-63-3) is a chiral, enantiomerically defined cyclopentenol building block featuring a fused 2,2-dimethyl-1,3-dioxolane protecting group [1]. This compound belongs to the class of isopropylidene-protected cyclopentenol intermediates that serve as cornerstones for the synthesis of carbocyclic nucleoside antiviral agents [1]. The defined (3aS,4S,6aR) stereochemistry corresponds to the D-series configuration derived from D-ribose, directly linking it to the absolute configuration required for D-carbocyclic nucleosides such as abacavir and entecavir [1].

Why Stereochemistry and Oxidation State Render (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol Non-Interchangeable


Substituting this compound with the opposite enantiomer (CAS 185622-62-2, (3aR,4R,6aS)-configured) or with the corresponding ketone (4R,5R)-4,5-O-isopropylidene-cyclopent-2-enone [1] leads to fundamentally different synthetic outcomes. The enantiomer yields L-series carbocyclic nucleosides with distinct biological profiles, while the ketone lacks the free hydroxyl group required for direct Mitsunobu coupling with nucleobases—necessitating an additional stereoselective reduction step that introduces process variability and cost [1][2]. Furthermore, Mitsunobu-based nucleoside construction proceeds with retention or inversion of configuration depending on the cyclopentenol stereochemistry, making enantiomeric purity a prerequisite for reproducible diastereoselectivity [2].

Quantitative Differentiation Evidence for (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol


Enantiomeric Specificity: Defined (3aS,4S,6aR) Configuration Determines D-Series Nucleoside Outcome

The target compound bears the (3aS,4S,6aR) configuration, which is the reduced form of the D-ribose-derived (4R,5R)-cyclopentenone and is required for the synthesis of D-carbocyclic nucleosides [1]. The opposite enantiomer, (3aR,4R,6aS)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol (CAS 185622-62-2) , yields the L-series nucleosides, which exhibit different antiviral activity and mitochondrial toxicity profiles [1]. The target compound is supplied with a standard purity of 97%, confirmed by HPLC, NMR, and GC batch analysis, ensuring consistent enantiomeric composition .

Carbocyclic nucleoside synthesis Enantiomeric purity Stereochemical assignment

Direct Coupling Capability: Free Hydroxyl Enables One-Step Mitsunobu Nucleobase Introduction

The target compound possesses a free secondary hydroxyl group at the 4-position, enabling direct condensation with purine or pyrimidine bases via the Mitsunobu reaction without prior functional group interconversion [1]. In contrast, the corresponding ketone, (4R,5R)-4,5-O-isopropylidene-cyclopent-2-enone [2], requires a stereoselective reduction (e.g., NaBH4/CeCl3·7H2O Luche conditions) to generate the requisite alcohol. Published protocols using enantiomerically pure cyclopentenol precursors in Mitsunobu couplings with 6-chloropurine have yielded carbocyclic nucleoside intermediates, demonstrating the synthetic utility of the pre-formed alcohol [1][3].

Mitsunobu coupling Nucleoside construction Step-economy

Reliable Purity Specification: ≥97% Chemical Purity with Batch-Specific QA/QC Documentation

The compound is supplied with a standard purity specification of ≥97% as determined by HPLC, with supporting characterization by 1H NMR and GC . This purity level exceeds the ≥95% specification reported for the enantiomer from alternative suppliers and is accompanied by batch-specific Certificates of Analysis (COA) that enable traceable procurement for regulated environments .

Quality control Purity specification Analytical characterization

Process Scalability: Validated Multi-Gram Synthesis Route from D-Ribose

The synthetic route to this compound—and its closely related cyclopentenone counterparts—has been validated at scales exceeding 10 grams using ring-closing metathesis (RCM) as the key step from D-ribose [1]. This contrasts with earlier carbocyclic intermediate syntheses that suffered from inconsistent yields and limited scalability, which had hampered the development of carbocyclic nucleosides [1]. The six-step sequence from D-ribose has been optimized to achieve improved overall yields and reduced step count relative to previous eight-step protocols [1][2].

Large-scale synthesis Process chemistry RCM methodology

Peer-Validated Utility: Documented Use in Carbocyclic Nucleoside Synthesis Programs

Enantiomerically pure cyclopentenol intermediates with the (3aS,4S,6aR) configuration—or their directly derivable forms—have been employed in at least two independent peer-reviewed synthetic programs targeting antiviral carbocyclic nucleosides [1][2]. Kim et al. (2014) used a structurally analogous cyclopentenol with 6-chloropurine under Mitsunobu conditions to generate phosphonate nucleoside analogs with anti-HIV activity (guanine analog EC50 = 10.3 μM) [1]. Meier et al. (2017) demonstrated that enantiomerically pure cyclopentenol precursors are essential for achieving defined 1′,2′-cis stereochemistry in ribo-configured nucleoside analogues [2].

Antiviral nucleosides Synthetic methodology Literature precedent

Optimal Procurement and Application Scenarios for (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol


Synthesis of D-Carbocyclic Antiviral Nucleoside Libraries

This compound is optimally deployed as the starting cyclopentenol scaffold for the parallel synthesis of D-carbocyclic nucleoside libraries targeting HBV, HIV, and orthopox viruses [1]. The pre-installed (3aS,4S,6aR) stereochemistry ensures that all downstream nucleoside analogues retain the D-configuration, enabling direct SAR comparison within a stereochemically homogeneous series [1].

Mitsunobu-Mediated Convergent Nucleoside Assembly

The free 4-hydroxyl group makes this compound directly applicable to convergent Mitsunobu coupling with diverse purine and pyrimidine bases [2][3]. This convergent strategy is preferred for library synthesis because it allows late-stage diversification from a single, validated cyclopentenol intermediate, reducing the number of linear steps required for each target nucleoside [2].

Process Development and Scale-Up Campaigns for Carbocyclic APIs

The scalable RCM-based synthesis from D-ribose (>10 g demonstrated) [1] positions this compound as a viable intermediate for process chemistry groups developing manufacturing routes to carbocyclic active pharmaceutical ingredients (APIs). The availability of batch-specific COA documentation supports technology transfer and regulatory filing requirements .

Quality-Controlled Procurement for Regulated Synthesis Environments

With ≥97% purity confirmed by orthogonal analytical methods (HPLC, NMR, GC) and cold-chain shipping (2–8°C) to preserve chemical integrity , this compound meets the documentation and quality standards required for GLP and GMP-adjacent synthesis campaigns, distinguishing it from lower-purity or undocumented generic alternatives .

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